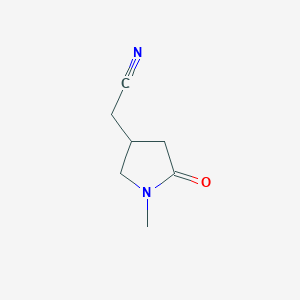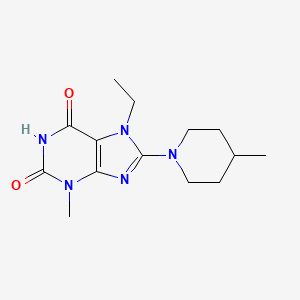![molecular formula C13H16N6O3 B2804404 2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide CAS No. 876671-31-7](/img/structure/B2804404.png)
2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Imidazole, a component of this compound, is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The specific molecular structure of “2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” is not detailed in the available sources .Chemical Reactions Analysis
The chemical reactions involving “2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide” are not explicitly mentioned in the available literature .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Acetamide derivatives, including compounds with complex imidazol rings, are subject to extensive chemical synthesis studies. Research in this area often focuses on the synthesis of novel compounds, elucidation of their structures through spectroscopic methods such as NMR, FTIR, MS, and elemental analysis, and the determination of chemical properties like acidity constants (M. Duran & M. Canbaz, 2013). These studies lay the groundwork for further exploration of their potential applications in various fields.
Biological Activities
Several studies have explored the biological activities of acetamide derivatives, especially their anticancer and antimicrobial properties. For instance, derivatives have been synthesized and tested against a panel of human tumor cell lines, showing reasonable anticancer activity, particularly against melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012). Another aspect of biological activity research includes the evaluation of antimicrobial effects against various bacterial and fungal strains, contributing valuable insights into the development of new antimicrobial agents (Pratibha Sharma et al., 2004).
Catalysis and Material Science Applications
Acetamide derivatives also find applications in catalysis, where they are used as ligands to form metal complexes that serve as catalysts for chemical reactions. For example, manganese(II) complexes of imidazole-based acetamide have been evaluated as catalysts for alkene epoxidation, demonstrating the role of these compounds in facilitating environmentally friendly chemical transformations (Alexia Serafimidou et al., 2008).
Antioxidant Activities
The exploration of antioxidant activities is another area of interest. Compounds such as pyrazole-acetamide derivatives have been synthesized, characterized, and their antioxidant potential evaluated, highlighting their significance in addressing oxidative stress-related conditions (K. Chkirate et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3/c1-4-17-7(2)5-18-9-10(15-12(17)18)16(3)13(22)19(11(9)21)6-8(14)20/h5H,4,6H2,1-3H3,(H2,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEWHHOPVMZQKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-y l)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2804323.png)
![N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide](/img/structure/B2804324.png)
![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2804325.png)





![4-Chloro-2-{[(1-phenylethyl)amino]methyl}phenol](/img/structure/B2804337.png)
![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2804338.png)
![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)
![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)
![N-[(2-chloro-4-fluorobenzyl)oxy]urea](/img/structure/B2804342.png)
